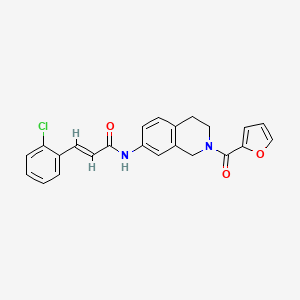
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a useful research compound. Its molecular formula is C23H19ClN2O3 and its molecular weight is 406.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(E)-3-(2-chlorophenyl)-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex molecular structure that includes:
- Acrylamide moiety : Known for its role in various biological processes.
- Chlorophenyl group : Imparts specific pharmacological properties.
- Furan-2-carbonyl and tetrahydroisoquinoline : These components are associated with neuroactive properties.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems, particularly:
- Nicotinic acetylcholine receptors (nAChRs) : Modulation of these receptors can influence anxiety and cognitive functions.
- G Protein-Coupled Receptors (GPCRs) : These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes.
1. Anxiolytic Effects
Studies have demonstrated that related compounds exhibit anxiolytic-like activity. For instance, research on 3-furan-2-yl-N-p-tolyl-acrylamide showed significant anxiolytic effects mediated through α7 nicotinic acetylcholine receptors. This suggests that this compound may also possess similar properties.
| Study | Compound | Effect | Mechanism |
|---|---|---|---|
| 3-furan-2-yl-N-p-tolyl-acrylamide | Anxiolytic-like activity | α7 nAChR modulation |
2. Neuroprotective Properties
The tetrahydroisoquinoline scaffold is known for neuroprotective effects. Compounds in this class may protect neuronal cells from oxidative stress and apoptosis. Future studies should explore the neuroprotective potential of this compound in various models of neurodegeneration.
Case Study 1: Interaction with Nicotinic Receptors
In a controlled study involving mice, it was observed that the administration of 3-furan-2-yl-N-p-tolyl-acrylamide led to a reduction in anxiety-like behavior at specific dosages. The anxiolytic effect was inhibited by methyllycaconitine, indicating the involvement of α7 nAChRs in mediating these effects. This finding underscores the potential therapeutic implications for smoking cessation and anxiety disorders.
Case Study 2: Comparative Analysis with Other Compounds
Comparative studies with other acrylamide derivatives reveal that while some compounds exhibit anxiolytic effects at lower doses with chronic treatment leading to enhanced efficacy, others do not show significant activity. This highlights the need for further investigation into the structure-activity relationship of this compound.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3/c24-20-5-2-1-4-17(20)8-10-22(27)25-19-9-7-16-11-12-26(15-18(16)14-19)23(28)21-6-3-13-29-21/h1-10,13-14H,11-12,15H2,(H,25,27)/b10-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYPALFVORLFDD-CSKARUKUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













